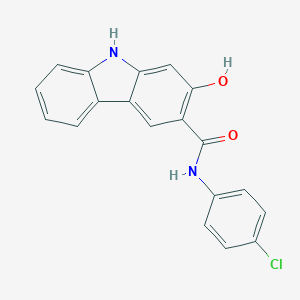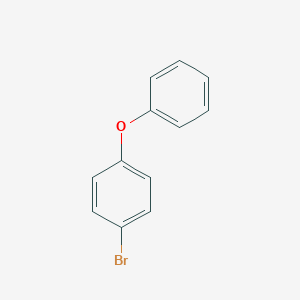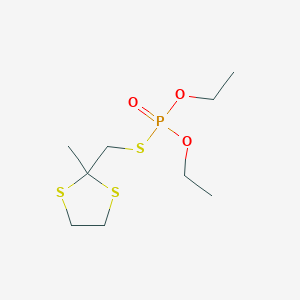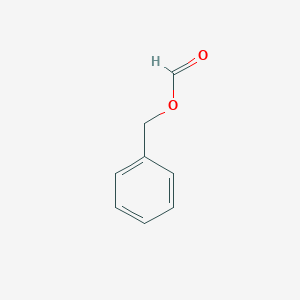
苯甲酸苄酯
描述
Benzyl formate is a fragrance ingredient belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. These compounds are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to produce esters, including formates, acetates, propionates, butyrates, isobutyrates, and carbonates. Benzyl formate is used primarily in the fragrance industry due to its appealing scent profile (Mcginty, Letizia, & Api, 2012).
Synthesis Analysis
The synthesis of benzyl formate involves the reaction of benzyl alcohol with formic acid. Recent studies have explored various methodologies for the synthesis of benzyl formate and its derivatives, focusing on catalytic systems and green chemistry approaches to improve yield and reduce environmental impact. For example, palladium-catalyzed carbonylative synthesis of arylacetamides from benzyl formates highlights the versatility of benzyl formate in synthetic chemistry (Lai, Bao, Qi, & Wu, 2020).
Molecular Structure Analysis
The molecular structure of benzyl formate has been studied using various spectroscopic techniques. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the molecular geometry, confirming the ester linkage between the benzyl group and the formate moiety. These studies help in understanding the chemical behavior and reactivity of benzyl formate.
Chemical Reactions and Properties
Benzyl formate participates in numerous chemical reactions, serving as a precursor for the synthesis of arylacetic acids through carboxylation reactions. Its reactivity with carbon dioxide under visible-light-driven conditions exemplifies its role in incorporating carbon dioxide into organic molecules, offering a pathway towards sustainable chemistry practices (Hang, Li, Zou, & Xi, 2022).
科学研究应用
香精应用:苯甲酸苄酯是广泛用于香精中的芳基烷基醇简单酸酯 (AAASAE) 组的一部分。其毒理学和皮肤病学特性已被广泛研究,重点关注其作为香精成分的作用及其安全性。这包括对急性毒性、皮肤刺激、粘膜刺激、皮肤致敏性和遗传毒性的评估 (Mcginty, Letizia, & Api, 2012)。
催化羰基化:苯甲酸苄酯已用于苯甲醇及其类似物的羰基化。该过程由钯配合物催化并由氢碘酸促进,导致在水性体系中生成苯乙酸和其他芳香酸。该机制涉及几个步骤,包括苄基碘的形成、氧化加成、CO 插入、还原消除和水解 (Lin & Yamamoto, 1998)。
CO2 体系中的光还原:在探索 CO2 还原的研究中,苯甲酸苄酯已在双相液-凝聚气系统中使用。该研究利用苯甲酸苄酯衍生物来研究在不同条件下由 CO2 催化生产 CO 和甲酸盐。这项研究对理解和改进 CO2 利用过程具有重要意义 (Voyame et al., 2013)。
热解研究:已经研究了苯甲酸苄酯的热解以了解其热分解特性。这项研究有助于更广泛地了解类似化合物的热稳定性和分解机制 (Szwarc & Taylor, 1953)。
电催化转化:苯甲酸苄酯在电催化转化中发挥作用,例如芳烃的直接羟基化。该过程涉及将苯及其衍生物氧化以生成芳甲酸酯,然后可以进一步水解为酚。这项研究在绿色化学和可持续化学过程领域具有重要意义 (Khenkin et al., 2018)。
可见光驱动羧化:一项使用甲酸钾作为还原剂用二氧化碳对苄基溴化物进行羧化的研究突出了苯甲酸苄酯在光化学过程中的应用。这项研究为开发更环保、更高效的化学合成方法提供了见解 (Hang et al., 2022)。
安全和危害
作用机制
Target of Action
Benzyl formate, a small molecule, has been identified to interact with the enzyme Thermolysin . Thermolysin is a thermostable metalloproteinase enzyme produced by the bacterium Geobacillus stearothermophilus . This enzyme plays a crucial role in the hydrolysis of proteins.
Mode of Action
It’s known that benzyl formate is a benzyloxycarbonyl compound , a class of compounds known for their ability to interact with various enzymes and proteins
Biochemical Pathways
It’s known that formate, a related compound, can be utilized in microbial cells through metabolic engineering and synthetic biology . It’s plausible that benzyl formate might be involved in similar pathways, but this requires further investigation.
Result of Action
It’s known that benzyl formate is a fragrance ingredient and has been used in the flavor industry . The exact molecular and cellular effects of benzyl formate’s action require further investigation.
Action Environment
It’s known that benzyl formate is soluble in water, glycol ethers, and sodium carbonate This suggests that the compound’s action might be influenced by the solvent environment
属性
IUPAC Name |
benzyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWQUFXKFGHYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059298 | |
| Record name | Formic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with an intense pleasant, floral-fruity odour | |
| Record name | Benzyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
202.00 to 203.00 °C. @ 760.00 mm Hg | |
| Record name | Benzyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Benzyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.082-1.092 | |
| Record name | Benzyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
104-57-4 | |
| Record name | Benzyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl formate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04569 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzyl formate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79GJF97O0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a common method for synthesizing benzyl formate?
A1: Benzyl formate can be synthesized in a one-step process by reacting hydrazine hydrate with dimethyl carbonate to form hydrazine methyl formate. Without separating this intermediate, benzyl alcohol is added along with a catalyst to produce benzyl formate. This method boasts simplicity, high yield and purity, and cost-effectiveness. []
Q2: Can you describe alternative synthetic routes for benzyl formate?
A2: Beyond the hydrazine route, benzyl formate can be produced via reactions of substituted or unsubstituted benzyl halides with alkali or alkaline earth metal formates. These reactions can be optimized with catalysts for high yields. [] Another method employs nickel (0) nanoparticles immobilized on amine-functionalized mesoporous SBA-15, catalyzing the reaction between benzyl halides and CO2 as a C1 source. []
Q3: What is the molecular formula and weight of benzyl formate?
A3: Benzyl formate is represented by the molecular formula C8H8O2 and has a molecular weight of 136.15 g/mol.
Q4: How can benzyl formate be characterized using spectroscopic techniques?
A4: While specific spectroscopic data is limited in the provided research, benzyl formate can be characterized using various techniques:
Q5: What are some of the applications of benzyl formate?
A5: Benzyl formate is primarily known for its fragrance properties. It's used as an ingredient in various products like perfumes, cosmetics, and soaps, contributing to a pleasant, sweet, fruity aroma. [, , ]
Q6: How does the structure of benzyl formate influence its volatility?
A6: Studies show that increasing the hydrophobicity of benzyl formate analogs (e.g., benzyl acetate, benzyl propionate) leads to stronger control of volatility by Pluronic P-85, a surfactant. This suggests that the hydrophobic benzene ring contributes significantly to its overall volatility. []
Q7: Has benzyl formate demonstrated any biological activity?
A7: Interestingly, a study investigated the antimicrobial potential of Picrorhiza kurroa extract, which contains benzyl formate. While picroside-1 was identified as the primary bioactive compound, the presence of benzyl formate within the extract suggests possible synergistic effects warranting further investigation. []
Q8: Are there any known instances of benzyl formate undergoing thermal decomposition, and what are the products?
A8: Research indicates that benzyl formate undergoes thermal decomposition. When heated to 98°C, it decomposes into toluene, bibenzyl, phenylacetaldehyde, formic acid, and (benzyloxy)methyl formate. Interestingly, when chlorinated solvents are used, benzyl chloride is also produced. Lower temperature decomposition (37°C) yields similar products, with the addition of benzyl formate. []
Q9: Does strain hardening of metal surfaces influence the lubricating properties of benzyl formate?
A9: Surprisingly, studies show that strain hardening can reduce the friction coefficient of iron when lubricated with benzyl formate, unlike some other benzyl compounds. This suggests that benzyl formate might interact uniquely with strained metal surfaces. []
Q10: What information is available regarding the safety of benzyl formate for human use?
A10: Several organizations have conducted safety assessments on benzyl formate:
- RIFM (Research Institute for Fragrance Materials): They have published a safety assessment specifically for benzyl formate. []
- Fragrance Material Review on Benzyl Formate: This review likely provides insights into its safe use in fragrances. []
- Photochemical Degradation and Toxicity Assessment: This research likely investigated the breakdown of benzyl formate in the environment and assessed its potential toxicity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




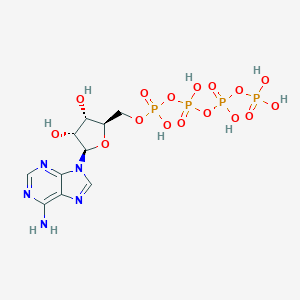
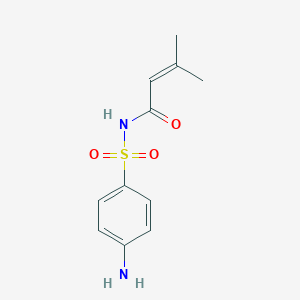


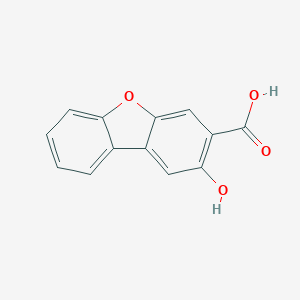
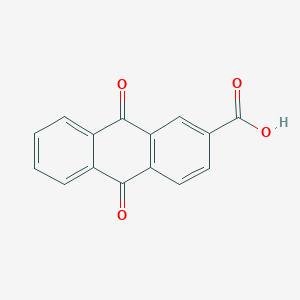
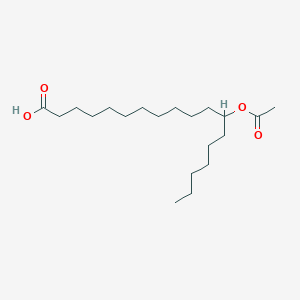
![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)
![1-Oxa-4-thiaspiro[4.6]undecane](/img/structure/B89824.png)
